

The Discovery and Foundational Science of T4 DNA Ligase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

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Executive Summary

The discovery of DNA ligases in 1967 marked a pivotal moment in molecular biology, providing a critical tool for understanding and manipulating genetic material. Among these, **T4 DNA ligase**, isolated from bacteriophage T4-infected Escherichia coli, has become an indispensable enzyme in research and biotechnology. This guide delves into the seminal discovery of **T4 DNA ligase**, presenting the key scientists, the timeline of its characterization, detailed experimental protocols from the foundational studies, and a summary of its core biochemical properties. The enzymatic mechanism is also illustrated to provide a comprehensive understanding for researchers, scientists, and drug development professionals.

Historical Context and Discovery

The existence of an enzyme capable of repairing breaks in the phosphodiester backbone of DNA was first demonstrated in 1967 through the independent work of several research groups. The laboratories of Gellert, Lehman, Richardson, and Hurwitz all published findings on enzymes that could catalyze the formation of a phosphodiester bond in DNA.

Specifically, the initial characterization of the enzyme that would become known as **T4 DNA ligase** was reported by Bernard Weiss and Charles C. Richardson in their 1967 paper, "Enzymatic breakage and joining of deoxyribonucleic acid, I. Repair of single-strand breaks in DNA by an enzyme system from Escherichia coli infected with T4 bacteriophage".[1] This work, along with a subsequent, more detailed publication in 1968, laid the groundwork for understanding this vital enzyme.[2]



Further milestones in the elucidation of **T4 DNA ligase** include the cloning of its gene in 1979 by Wilson and Murray, and the determination of its primary structure and genetic organization in 1983 by Armstrong and coworkers. These advancements paved the way for the recombinant production and widespread use of **T4 DNA ligase** in molecular biology.

Core Biochemical Properties

T4 DNA ligase is an ATP-dependent enzyme that catalyzes the formation of a phosphodiester bond between the 5'-phosphate and 3'-hydroxyl termini of duplex DNA, RNA, or DNA/RNA hybrids.[3] It is a monomeric protein with a molecular weight of approximately 68 kDa. The enzyme is essential for DNA replication and repair in the T4 bacteriophage. In laboratory settings, it is widely used for joining DNA fragments, such as in cloning and library construction.

Property	Value	Reference
Molecular Weight	~68 kDa	Thermo Fisher Scientific
Optimal pH	7.2 - 7.8	Thermo Fisher Scientific
Cofactor	ATP, Mg2+	[4]
kcat (nick sealing)	$0.4 \pm 0.1 \mathrm{s}^{-1}$	[5]
Km (nicked DNA)	4 ± 1 nM	[6]
kcat/Km (nicked DNA)	$150 \pm 50 \ \mu M^{-1} s^{-1}$	[5]
Optimal Temperature	16°C (for cohesive ends)	[4]
Heat Inactivation	70°C for 15 minutes	[7]

Enzymatic Mechanism of T4 DNA Ligase

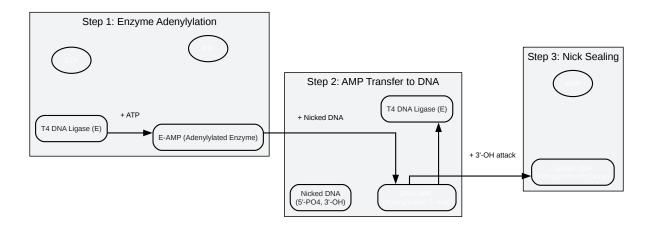
The catalytic mechanism of **T4 DNA ligase** proceeds through a series of three nucleotidyl transfer steps.[5][8]

 Enzyme Adenylylation: The enzyme reacts with ATP to form a covalent enzyme-AMP intermediate, with the release of pyrophosphate.



- AMP Transfer to DNA: The adenylate group is transferred from the enzyme to the 5'phosphate terminus of the DNA substrate, creating a DNA-adenylate intermediate.
- Nick Sealing: The 3'-hydroxyl group at the nick attacks the activated 5'-phosphate, forming a
 phosphodiester bond and releasing AMP.

This three-step process is essential for the repair of single-strand breaks in DNA.



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Caption: The three-step catalytic mechanism of **T4 DNA ligase**.

Foundational Experimental Protocols

The following protocols are summarized from the seminal 1967 and 1968 publications by Weiss and Richardson, which first described the activity and purification of **T4 DNA ligase**.

Preparation of 32P-labeled Nicked DNA Substrate

DNA Source: DNA from bacteriophage T7 was used.



- Introduction of Nicks: The T7 DNA was treated with pancreatic DNase I to introduce single-strand breaks (nicks), exposing 5'-hydroxyl and 3'-phosphate termini.
- Dephosphorylation: The 3'-phosphate groups were removed using E. coli alkaline phosphatase.
- Phosphorylation with 32P: The exposed 5'-hydroxyl groups were then phosphorylated using T4 polynucleotide kinase and [γ-³²P]ATP. This resulted in a DNA substrate with ³²P-labeled 5'-phosphate groups at the nicks.

Assay for T4 DNA Ligase Activity

The assay measured the conversion of the ³²P-labeled 5'-phosphate at a nick to a phosphatase-resistant form, indicating the formation of a phosphodiester bond.

- Reaction Mixture: The standard reaction mixture (0.1 mL) contained:
 - 50 mM Tris-HCl, pH 7.6
 - o 5 mM MgCl₂
 - 10 mM dithiothreitol
 - 1 mM ATP
 - 32P-labeled nicked T7 DNA (containing approximately 1.5 pmol of 5'-termini)
 - Enzyme fraction
- Incubation: The reaction was incubated at 37°C for a specified time (e.g., 20 minutes).
- Termination and Phosphatase Treatment: The reaction was stopped by heating at 100°C for 2 minutes. After cooling, bacterial alkaline phosphatase was added to hydrolyze any remaining 5'-phosphomonoesters.
- Quantification: The amount of ³²P remaining in the acid-insoluble fraction (ligated DNA) was determined by scintillation counting. One unit of enzyme activity was defined as the amount



that converts 1 nmol of ³²P-labeled 5'-termini to a phosphatase-resistant form in 20 minutes under the standard assay conditions.

Purification of T4 DNA Ligase from T4-infected E. coli

The purification procedure involved several chromatographic steps to isolate the enzyme from a crude cell lysate.

- Cell Growth and Infection: E. coli B was grown in a large-scale fermenter and infected with bacteriophage T4 amN82.
- Preparation of Crude Extract: The infected cells were harvested and lysed by sonication. The cell debris was removed by centrifugation.
- Streptomycin Sulfate Precipitation: Nucleic acids were precipitated from the crude extract by the addition of streptomycin sulfate.
- Ammonium Sulfate Fractionation: The supernatant was subjected to ammonium sulfate precipitation, and the fraction containing the ligase activity was collected.
- Chromatography: The ammonium sulfate fraction was further purified by a series of column chromatography steps, including:
 - DEAE-cellulose chromatography
 - Phosphocellulose chromatography
 - Hydroxylapatite chromatography
 - DEAE-Sephadex chromatography

This multi-step purification process yielded a highly purified preparation of **T4 DNA ligase**.

Conclusion

The discovery of **T4 DNA ligase** by pioneers like Weiss and Richardson was a watershed moment in molecular biology. Their meticulous work in characterizing and purifying this enzyme provided the scientific community with a powerful tool that has been instrumental in the



development of recombinant DNA technology and numerous other applications in genetics and biotechnology. Understanding the historical context, the fundamental biochemical properties, and the detailed enzymatic mechanism of **T4 DNA ligase** remains crucial for researchers leveraging this remarkable enzyme in their work.

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- To cite this document: BenchChem. [The Discovery and Foundational Science of T4 DNA Ligase: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12436835#who-discovered-t4-dna-ligase-and-when]

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